2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine
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Overview
Description
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyridine with hydrazine derivatives can yield the desired pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reactions. The exact conditions can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The chlorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted pyridine-pyrazole compounds .
Scientific Research Applications
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: This compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-3-yl)pyridine
- 3-(Pyridin-2-yl)-1H-pyrazole
- 2-(5-Methyl-1H-pyrazol-3-yl)pyridine
Uniqueness
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for the development of new chemical entities with specific biological activities .
Properties
Molecular Formula |
C9H8ClN3 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c1-6-2-3-8(9(10)13-6)7-4-11-12-5-7/h2-5H,1H3,(H,11,12) |
InChI Key |
ZBXGNKBMSLEFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CNN=C2)Cl |
Origin of Product |
United States |
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